EP300/Cbp-IN-2

CBP bromodomain HTRF assay Biochemical potency

EP300/Cbp-IN-2 (also designated CBP/EP300-IN-2) is a synthetic small molecule that functions as a potent, adenosine triphosphate-competitive inhibitor of the bromodomains of the paralogous transcriptional coactivators CREB-binding protein (CBP) and E1A-binding protein p300 (EP300). Disclosed as Example 25 in patent WO2017205538A1, this compound belongs to a pyrazolopyridine chemotype and has been characterized for its differential engagement of the CBP bromodomain and downstream suppression of c-Myc.

Molecular Formula C30H32F2N4O3
Molecular Weight 537.6 g/mol
Cat. No. B12377416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEP300/Cbp-IN-2
Molecular FormulaC30H32F2N4O3
Molecular Weight537.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=N3)C4CCCC(=O)N4C5=CC(=C(C=C5)F)F)C6CCC(CC6)OC
InChIInChI=1S/C30H32F2N4O3/c1-17-29(18(2)39-34-17)19-7-14-26-25(15-19)33-30(36(26)20-8-11-22(38-3)12-9-20)27-5-4-6-28(37)35(27)21-10-13-23(31)24(32)16-21/h7,10,13-16,20,22,27H,4-6,8-9,11-12H2,1-3H3/t20?,22?,27-/m0/s1/i3D3
InChIKeySKDNDJWEBPQKCS-QGERWLBQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EP300/Cbp-IN-2 for Procurement: A High-Potency CBP/EP300 Bromodomain Inhibitor Backed by Patent Data


EP300/Cbp-IN-2 (also designated CBP/EP300-IN-2) is a synthetic small molecule that functions as a potent, adenosine triphosphate-competitive inhibitor of the bromodomains of the paralogous transcriptional coactivators CREB-binding protein (CBP) and E1A-binding protein p300 (EP300) [1]. Disclosed as Example 25 in patent WO2017205538A1, this compound belongs to a pyrazolopyridine chemotype and has been characterized for its differential engagement of the CBP bromodomain and downstream suppression of c-Myc . It is supplied as a research-use-only biochemical tool with a CAS number of 2158265-96-2 and a molecular weight of 521.56 g/mol.

Why EP300/Cbp-IN-2 Cannot Be Simply Replaced by Other CBP/EP300 Inhibitors


CBP and EP300 bromodomain inhibitors are not interchangeable tools. Despite sharing a conserved acetyl-lysine binding pocket, ligands from different chemical series exhibit substantial variations in biochemical potency (nanomolar to micromolar) and target engagement kinetics that directly impact their cellular efficacy [1]. For example, the widely used probe SGC-CBP30 displays a CBP bromodomain IC50 of 21 nM, while EP300/Cbp-IN-2 achieves over an order of magnitude greater potency at 1.07 nM, translating into differential suppression of oncogenic Myc signaling at lower concentrations . Such differences in potency and pharmacodynamics mean that substituting one inhibitor for another without quantitative validation risks under-dosing or off-target effects, making a head-to-head evidence review essential for scientifically rigorous selection.

Quantitative Differential Evidence for EP300/Cbp-IN-2 Procurement Decisions


EP300/Cbp-IN-2 vs. SGC-CBP30: A 19.6-Fold Gain in CBP Bromodomain Binding Potency

In a head-to-head cross-study analysis, EP300/Cbp-IN-2 achieves an IC50 of 1.07 nM for the CBP bromodomain in a homogeneous time-resolved fluorescence (HTRF) binding assay, which is approximately 19.6-fold more potent than the canonical CBP/EP300 probe SGC-CBP30 (IC50 = 21 nM in cell-free assays) . This substantial potency differential at the primary pharmacodynamic target means EP300/Cbp-IN-2 can achieve near-complete target engagement at concentrations where SGC-CBP30 would leave a significant fraction of CBP bromodomains unoccupied.

CBP bromodomain HTRF assay Biochemical potency

Myc Oncogenic Pathway Suppression: EP300/Cbp-IN-2 Displays a Quantifiable Functional Selectivity Window

Beyond bromodomain binding, EP300/Cbp-IN-2 demonstrates functional inhibition of the Myc oncogenic pathway with an IC50 of 5.96 nM in a cellular HTRF assay . This represents a 5.6-fold functional selectivity window relative to its CBP bromodomain binding IC50 (1.07 nM). In contrast, the commonly used CBP/EP300 bromodomain probe SGC-CBP30 has not been reported with a quantified Myc-pathway IC50, limiting its utility for experiments where direct functional readout of oncogenic transcription is needed. For inhibitors such as CPI-1612 (a HAT-domain inhibitor), the reported EP300 HAT IC50 is 8.0–8.1 nM, which is approximately 34% higher than EP300/Cbp-IN-2's Myc IC50, though the mechanistic basis differs fundamentally .

c-Myc inhibition HTRF functional assay Oncogene signaling

Scaffold-Level Differentiation: Pyrazolopyridine vs. Benzimidazole Chemotype Establishes Distinct IP and Selectivity Potential

EP300/Cbp-IN-2 is built on a pyrazolopyridine core scaffold disclosed in WO2017205538A1, Example 25 [1]. The most frequently used comparator, SGC-CBP30, belongs to a benzimidazole chemotype first described in 2014 [2]. This scaffold divergence has direct practical consequences: the pyrazolopyridine series has been reported by the patent assignee to possess high selectivity for EP300/CBP bromodomains over other BET family members, whereas SGC-CBP30's selectivity profile has been extensively characterized and shows limitations at higher concentrations [2]. While direct, co-assayed selectivity data for EP300/Cbp-IN-2 against BRD4 and other bromodomains are not publicly available in the same experimental system, the distinct chemotype provides a structural basis for potentially divergent off-target liability.

Chemotype differentiation Intellectual property Pyrazolopyridine scaffold

In-Vivo-Ready Potency: EP300/Cbp-IN-2 Demonstrates the Highest CBP Bromodomain Binding Affinity Among Patent-Disclosed Pyrazolopyridine Examples

Within the compound series disclosed in WO2017205538A1, Example 25 (EP300/Cbp-IN-2) is consistently referenced by independent chemical vendors as the exemplar of the pyrazolopyridine series with the most potent CBP/HTRF binding IC50 at 1.07 nM . While direct, side-by-side comparisons to later-generation bromodomain inhibitors such as CBP/p300-IN-22 (IC50 = 4 nM) and GNE-781 (IC50 = 0.94 nM) show that EP300/Cbp-IN-2 is slightly less potent in binding than GNE-781, it remains the most potent pyrazolopyridine-based bromodomain binder available in its patent class . The patent further claims in vivo activity for exemplified compounds, positioning EP300/Cbp-IN-2 as the highest-potency representative of a scaffold designed for translational oncology research.

Patent analysis CBP bromodomain Lead optimization

Best-Fit Application Scenarios for EP300/Cbp-IN-2 Based on Quantitative Evidence


High-Resolution CBP Bromodomain Occupancy Studies in Cancer Cell Lines

When an experimental protocol demands >90% occupancy of the CBP bromodomain at sub-10 nM compound concentrations to study immediate-early transcriptional responses, EP300/Cbp-IN-2's CBP/HTRF IC50 of 1.07 nM makes it the suitable pyrazolopyridine-series choice. Its 19.6-fold potency advantage over SGC-CBP30 translates into the ability to achieve complete target engagement without approaching concentrations that may cause bromodomain-independent effects [1].

Dual CBP/Myc Pathway Dose-Response Assays

Programs investigating the CBP-Myc regulatory axis benefit from EP300/Cbp-IN-2 as a single agent that can simultaneously inhibit CBP bromodomain function (IC50 1.07 nM) and suppress Myc pathway output (IC50 5.96 nM) within a compact concentration range. This allows quantitative correlation of target binding to downstream transcription factor inhibition in a single experimental compound, streamlining SAR studies .

Lead Optimization Starting Point for Pyrazolopyridine-Based CBP/EP300 Inhibitors

Medicinal chemistry teams committed to the pyrazolopyridine scaffold for intellectual property or selectivity reasons will find EP300/Cbp-IN-2 to be the benchmark compound from patent WO2017205538A1. With a well-defined CBP bromodomain IC50 of 1.07 nM and a characterized Myc IC50, it provides a quantitatively robust reference point for designing and profiling next-generation analogs within the same patent family [1].

Comparative Selectivity Profiling Against BET Bromodomains

For researchers specifically needing to benchmark the selectivity of a CBP/EP300 inhibitor against BET family bromodomains such as BRD4, EP300/Cbp-IN-2 serves as a structurally distinct alternative to SGC-CBP30. Although its intrinsic selectivity profile has not yet been reported in peer-reviewed literature, its pyrazolopyridine core provides a different chemical starting point for selectivity engineering compared to the extensively characterized benzimidazole series [2].

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